1,3,4-Oxathiazinane 3,3-dioxide
Overview
Description
1,3,4-Oxathiazinane 3,3-dioxide is an organic compound with the molecular formula C3H7NO3S. It is characterized by a heterocyclic structure containing oxygen, nitrogen, and sulfur atoms.
Mechanism of Action
Target of Action
It has been shown to exhibit both antineoplastic and antibacterial activities .
Mode of Action
It has been observed that certain derivatives of oxathiazinane, including 1,3,4-oxathiazinane 3,3-dioxide, induce high levels of reactive oxygen species (ros) in treated cancer cell lines . This suggests that the compound’s antineoplastic and antibacterial activities may be ROS-driven .
Biochemical Pathways
The induction of ros suggests that it may affect pathways related to oxidative stress and cellular damage .
Result of Action
This compound and certain of its derivatives have been shown to exhibit antineoplastic activity in various cancer entities, including breast, skin, pancreas, and colon cancer cell lines . They also display antibacterial effects against multiple bacteria strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Action Environment
The compound’s ros-driven mode of action suggests that factors influencing cellular redox status could potentially impact its efficacy .
Biochemical Analysis
Biochemical Properties
1,3,4-Oxathiazinane 3,3-dioxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with reactive oxygen species, leading to increased levels of these species in treated cells . This interaction suggests that this compound may influence oxidative stress pathways, which are crucial in various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce apoptosis in cancer cells, thereby inhibiting cell proliferation and migration . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antineoplastic properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to induce high levels of reactive oxygen species, which in turn lead to oxidative stress and apoptosis in cancer cells . This mechanism highlights the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antineoplastic activity without adverse effects. At higher doses, toxic effects have been observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis. These interactions influence metabolic flux and metabolite levels, further contributing to the compound’s biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications, ensuring its effective interaction with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4-Oxathiazinane 3,3-dioxide can be synthesized through various methods. One common approach involves the reaction of sulfamoyl chloride with linear alkenyl alcohols, followed by cyclization. For instance, a solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a mixture of ethyl acetate and absolute ethanol is treated with acetic acid and hydrogen under pressure, using palladium hydroxide as a catalyst . Another method involves one-pot tandem sulfamoylation and aza-Michael cyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Oxathiazinane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3,4-Oxathiazinane 3,3-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Industry: It is utilized in the development of photochromic materials and other advanced materials.
Comparison with Similar Compounds
1,3,4-Oxathiazinane 3,3-dioxide can be compared with other similar compounds, such as:
1,2,3-Oxathiazinane 2,2-dioxide: This compound shares a similar heterocyclic structure but differs in its oxidation state and reactivity.
1,3,4-Oxadiazole: Another heterocyclic compound with distinct chemical properties and applications.
1,2,3-Oxathiazine 2,2-dioxide: Known for its use in different synthetic applications and biological activities.
The uniqueness of this compound lies in its specific reactivity and the ability to generate ROS, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
1,3,4-oxathiazinane 3,3-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCZLVPCCLZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCS(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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